

# VS38 vs. CD38: A Comparative Guide for Plasma Cell Detection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Nvs-crf38 |           |  |  |
| Cat. No.:            | B560057   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of plasma cells are paramount in hematological research and the clinical management of plasma cell dyscrasias, such as multiple myeloma. For decades, CD38 has been the hallmark marker for plasma cells in flow cytometry. However, the advent of CD38-targeted immunotherapies has necessitated the exploration of alternative markers. This guide provides an objective comparison of a traditional marker, CD38, and a newer intracellular marker, VS38, for the detection of plasma cells, supported by experimental data and detailed protocols.

At a Glance: VS38 vs. CD38



| Feature                                       | VS38                                                                                                       | CD38                                                                                              |
|-----------------------------------------------|------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Antigen                                       | Cytoskeleton-linking<br>membrane protein 63 (CLIMP-<br>63, p63)[1][2]                                      | ADP-ribosyl cyclase 1[3]                                                                          |
| Cellular Location                             | Intracytoplasmic (Rough Endoplasmic Reticulum)[1][4]                                                       | Cell Surface                                                                                      |
| Expression on Plasma Cells                    | Bright and specific to immunoglobulin-producing plasma cells                                               | Bright and uniform on normal and neoplastic plasma cells                                          |
| Expression on other cells                     | Weakly stains monocytes,<br>myeloid cells, a subpopulation<br>of B cells, and some epithelial<br>elements. | Expressed on various hematopoietic cells including NK cells, B cells, T cells, and myeloid cells. |
| Impact of Daratumumab (anti-<br>CD38 therapy) | Unaffected, allowing for reliable detection of plasma cells.                                               | Detection is significantly hampered due to epitope masking by the therapeutic antibody.           |
| Utility in Dim CD38 Cases                     | Particularly useful for identifying myeloma cells with dim or negative CD38 expression.                    | May lead to underestimation or failure to detect plasma cell populations.                         |

## **Performance Data: A Quantitative Comparison**

Studies have shown that while there is no significant difference in the percentage of clonal plasma cells detected by VS38 and standard CD38 panels in patients not undergoing anti-CD38 therapy, VS38 offers a clear advantage in specific clinical contexts.



| Parameter                                                 | VS38-based Panel                                                                      | Standard CD38-<br>based Panel                                                     | Notes                                                                                      |
|-----------------------------------------------------------|---------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Clonal Plasma Cell<br>Percentage                          | No significant difference compared to the standard panel in treatment-naive patients. | No significant difference compared to the VS38 panel in treatment-naive patients. | VS38 makes identification and quantification easier, especially in complex cases.          |
| Median Fluorescence<br>Intensity (MFI) on<br>Plasma Cells | High and stable, even<br>after daratumumab<br>treatment.                              | Significantly suppressed for 4 to 6 months post- daratumumab therapy.             | The suppression of CD38 MFI can lead to gating difficulties and inaccurate quantification. |
| Ratio of Plasma Cell<br>to B-cell MFI                     | Significantly higher ratio, providing better separation from B-cell populations.      | Lower ratio, with potential for overlapping populations.                          | A higher ratio indicates better discrimination of the target population.                   |

# **Experimental Protocols Flow Cytometry for Plasma Cell Detection**

Objective: To identify and quantify normal and neoplastic plasma cells in bone marrow or peripheral blood samples.

#### Specimen Preparation:

- Collect bone marrow aspirate or peripheral blood in EDTA or heparin tubes.
- Perform red blood cell lysis using a commercially available lysing solution according to the manufacturer's instructions.
- Wash the cells with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).
- Resuspend the cell pellet to a final concentration of 1 x 10^7 cells/mL.



Staining Protocol for a VS38-based Panel (Intracellular Staining):

- Aliquot 100 μL of the cell suspension into a flow cytometry tube.
- Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD138, CD45, CD19, CD56).
- Incubate for 20 minutes at room temperature in the dark.
- Wash the cells with PBS with 2% FBS.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit (e.g., containing paraformaldehyde and saponin) following the manufacturer's protocol.
- Add the fluorochrome-conjugated VS38 antibody to the permeabilized cells.
- Incubate for 30 minutes at room temperature in the dark.
- Wash the cells with the permeabilization buffer.
- Resuspend the cells in flow cytometry staining buffer for acquisition.

Staining Protocol for a CD38-based Panel (Surface Staining):

- Aliquot 100 μL of the cell suspension into a flow cytometry tube.
- Add a cocktail of fluorochrome-conjugated antibodies including CD38 and other relevant markers (e.g., CD138, CD45, CD19, CD56).
- Incubate for 20 minutes at room temperature in the dark.
- Wash the cells with PBS with 2% FBS.
- Resuspend the cells in flow cytometry staining buffer for acquisition.

Data Acquisition and Analysis:

Acquire a minimum of 100,000 events on a calibrated flow cytometer.



- Gate on viable, single cells using forward and side scatter properties.
- Identify plasma cells based on their characteristic light scatter properties and marker expression (e.g., CD138+).
- Within the plasma cell gate, assess the expression of VS38 or CD38 and other markers to differentiate normal from neoplastic populations.

## Visualizing the Workflow and Antigen Location



Click to download full resolution via product page

Flow cytometry workflow for plasma cell detection.





Click to download full resolution via product page

Cellular localization of CD38 and VS38 antigens.

### **Discussion and Conclusion**

CD38 remains a valuable and bright marker for identifying plasma cells in many routine applications. Its high and uniform expression makes it an excellent primary gate for this cell population. However, the landscape of multiple myeloma treatment has been transformed by the introduction of anti-CD38 monoclonal antibodies like daratumumab. This therapeutic intervention creates a significant analytical challenge, as the therapeutic antibody can block the binding of diagnostic anti-CD38 antibodies, leading to false-negative results or inaccurate quantification of minimal residual disease (MRD).

This is where VS38 emerges as a critical alternative. By targeting an intracellular antigen, VS38 is unaffected by surface-acting therapeutic antibodies. Its bright expression within the rough endoplasmic reticulum, a prominent organelle in secretory cells like plasma cells, provides a robust and reliable signal. Furthermore, its utility extends to cases of myeloma with inherently



dim or absent CD38 expression, ensuring that these clinically important populations are not missed.

While VS38 staining requires an additional fixation and permeabilization step in the experimental protocol, the benefits of unambiguous plasma cell identification in patients treated with anti-CD38 therapies and in those with CD38-dim disease often outweigh this procedural consideration.

In conclusion, while CD38 is a long-established and effective marker for plasma cell detection, VS38 offers a superior and often essential alternative in the modern era of targeted immunotherapy. For researchers and clinicians working with patient samples where anti-CD38 therapy is a factor, or where CD38 expression may be compromised, the inclusion of VS38 in flow cytometry panels is strongly recommended for accurate and reliable plasma cell analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. VS38 as a promising CD38 substitute antibody for flow cytometric detection of plasma cells in the daratumumab era PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VS38 Identifies Myeloma Cells With Dim CD38 Expression and Plasma Cells Following Daratumumab Therapy, Which Interferes With CD38 Detection for 4 to 6 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [VS38 vs. CD38: A Comparative Guide for Plasma Cell Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560057#vs38-vs-cd38-for-plasma-cell-detection]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com